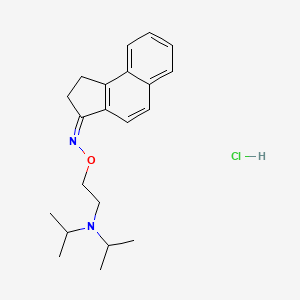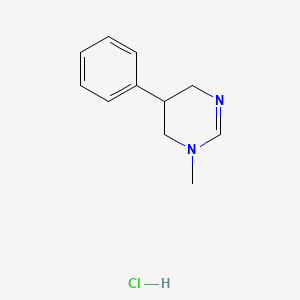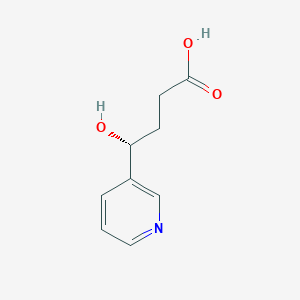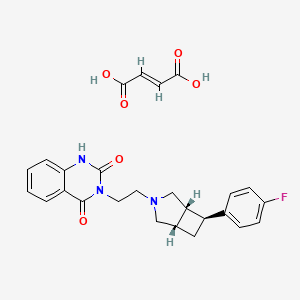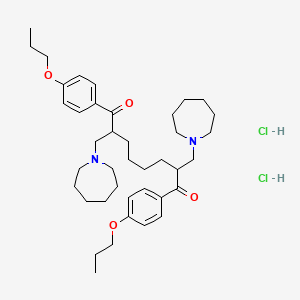
1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-propoxyphenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-propoxyphenyl)-, dihydrochloride is a complex organic compound It features a central octanedione backbone with two azepinylmethyl groups and two propoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-propoxyphenyl)-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
- Formation of the octanedione backbone.
- Introduction of the azepinylmethyl groups through nucleophilic substitution or addition reactions.
- Attachment of the propoxyphenyl groups via etherification or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
Types of Reactions
1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-propoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Possibly yielding alcohols or other reduced forms.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biology and medicine, it might be investigated for its potential therapeutic properties, such as acting as a drug candidate or a biochemical probe.
Industry
In industry, it could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Similar compounds might include other diketones, azepine derivatives, or phenyl ethers. Examples could be:
- 1,8-Octanedione derivatives with different substituents.
- Compounds with similar azepine or phenyl ether groups.
Uniqueness
The uniqueness of 1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-propoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
CAS番号 |
120698-36-4 |
|---|---|
分子式 |
C40H62Cl2N2O4 |
分子量 |
705.8 g/mol |
IUPAC名 |
2,7-bis(azepan-1-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C40H60N2O4.2ClH/c1-3-29-45-37-21-17-33(18-22-37)39(43)35(31-41-25-11-5-6-12-26-41)15-9-10-16-36(32-42-27-13-7-8-14-28-42)40(44)34-19-23-38(24-20-34)46-30-4-2;;/h17-24,35-36H,3-16,25-32H2,1-2H3;2*1H |
InChIキー |
INDIATDZVDVCMJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCCCCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCCCCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


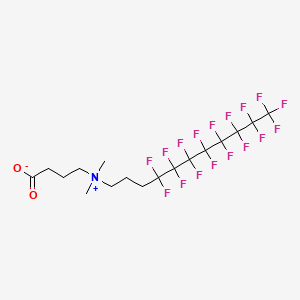
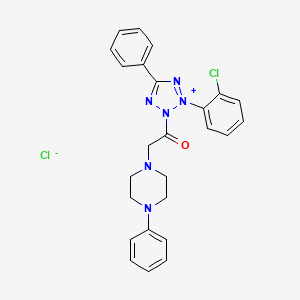

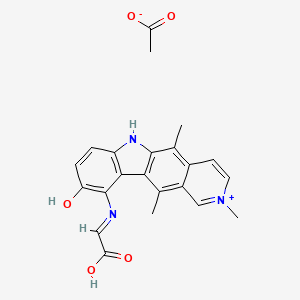
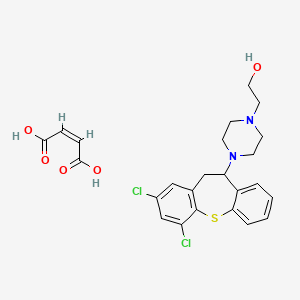



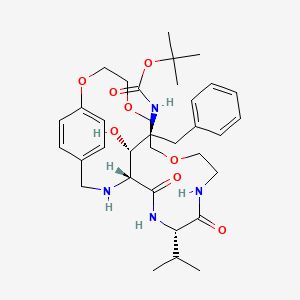
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
